molecular formula C14H18BF3O3 B13922686 2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13922686
M. Wt: 302.10 g/mol
InChI Key: VZHDUCKYOKGHQK-UHFFFAOYSA-N
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Description

2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxy-3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable reagent in the synthesis of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C14H18BF3O3

Molecular Weight

302.10 g/mol

IUPAC Name

2-[2-methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-8-6-7-9(11(10)19-5)14(16,17)18/h6-8H,1-5H3

InChI Key

VZHDUCKYOKGHQK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)OC

Origin of Product

United States

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